Oxetan-3-ylmethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13760258
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | benzyl N-(oxetan-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C12H15NO3/c14-12(13-6-11-7-15-8-11)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
| Standard InChI Key | TYAQTZMCHJMGMY-UHFFFAOYSA-N |
| SMILES | C1C(CO1)CNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1C(CO1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Oxetan-3-ylmethyl-carbamic acid benzyl ester is characterized by a benzyl carbamate group linked to an oxetan-3-ylmethylamine backbone. The oxetane ring introduces conformational rigidity, while the carbamate functionality offers reactivity for further derivatization. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | Benzyl N-(oxetan-3-ylmethyl)carbamate |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| SMILES | O=C(NCC1COC1)OCc2ccccc2 |
| InChI Key | TYAQTZMCHJMGMY-UHFFFAOYSA-N |
The oxetane ring’s strained geometry (approximately 88° bond angles) enhances its reactivity compared to larger cyclic ethers, enabling selective transformations in synthetic pathways .
Synthesis and Preparation
The synthesis typically involves a two-step protocol:
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Formation of Oxetan-3-ylmethylamine: Oxetane-3-carbaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, yielding oxetan-3-ylmethylamine.
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Carbamate Formation: Reaction of oxetan-3-ylmethylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) generates the target compound. This step proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of benzyl chloroformate .
Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (initial), then room temp |
| Base | Triethylamine (2.1 equiv) |
| Yield | 75–85% |
The reaction is sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the carbamate.
Chemical Stability and Reactivity
Hydrolytic Stability
The carbamate linkage exhibits pH-dependent stability:
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Acidic Conditions (pH < 4): Rapid hydrolysis occurs, releasing benzyl alcohol, carbon dioxide, and oxetan-3-ylmethylamine.
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Neutral Conditions (pH 6–8): Stable for >72 hours at 25°C.
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Basic Conditions (pH > 10): Slow hydrolysis over 24–48 hours .
The oxetane ring remains intact under neutral and basic conditions but may undergo acid-catalyzed ring-opening to form a diol derivative .
Thermal Stability
Heating the compound in dioxane/water (1:1) at 100°C for 12 hours induces isomerization to a γ-lactone derivative, facilitated by intramolecular proton transfer from the carboxylic acid (if present) to the oxetane oxygen .
Applications in Medicinal Chemistry
Prodrug Development
The carbamate group serves as a hydrolyzable prodrug linker. For example, conjugation of oxetan-3-ylmethyl-carbamic acid benzyl ester to amine-containing drugs (e.g., antivirals) enhances membrane permeability, with enzymatic cleavage in vivo releasing the active drug .
Solubility Enhancement
Incorporating the oxetane ring into drug candidates improves aqueous solubility. A study demonstrated a 76-fold solubility increase for the mitochondrial-targeted nitroxide JP4-039 when modified with an oxetane-carbamate motif .
Metabolic Stability
Oxetane derivatives exhibit superior metabolic stability compared to carbonyl or gem-dimethyl analogs. For instance:
| Compound | Intrinsic Clearance (mL·min⁻¹·kg⁻¹) |
|---|---|
| Oxetane derivative | 25.9 |
| gem-Dimethyl analog | >293 |
The oxetane’s polarity reduces cytochrome P450-mediated oxidation, extending half-life in preclinical models .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65–4.60 (m, 2H, oxetane CH₂), 4.50–4.45 (m, 2H, oxetane CH₂), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 3.30–3.25 (m, 1H, oxetane CH).
Chromatographic Methods
| Method | Condition | Retention Time |
|---|---|---|
| HPLC (C18) | 60% MeCN/40% H₂O (0.1% TFA), 1.0 mL/min | 8.2 min |
| TLC (SiO₂) | Ethyl acetate/hexane (1:1) | Rf = 0.45 |
Recent Advances and Future Directions
Oxetane-Amino Acid Hybrids
Recent work has explored oxetane-β-amino acid oligomers (e.g., hexamer 117) that adopt stable secondary structures mimicking peptide β-turns. These constructs show promise in designing peptidomimetics with enhanced proteolytic stability .
Bioisosteric Replacements
Oxetan-3-ylmethyl-carbamic acid benzyl ester serves as a bioisostere for carboxylic acids, mitigating ionization-related toxicity. Matched molecular pair analyses confirm its utility in optimizing logP and pKa profiles .
Catalytic Asymmetric Synthesis
Emerging methods employ chiral Lewis acids (e.g., BINOL-phosphoric acid catalysts) to synthesize enantiomerically pure oxetane-carbamates, enabling access to stereochemically complex drug candidates .
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